N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide
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Overview
Description
N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a hydroxy group at position 3, a methyl group at position 5, and an acetamide group at position 4. Pyrazoles and their derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide typically involves the reaction of 3-hydroxy-5-methylpyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-5-methyl-4H-pyrazol-4-yl)acetamide.
Reduction: Formation of N-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)ethylamine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methylpyrazole: Lacks the acetamide group and has different pharmacological properties.
N-(3-Hydroxy-4H-pyrazol-4-yl)acetamide: Lacks the methyl group, leading to variations in its chemical reactivity and biological activity.
N-(3-Hydroxy-5-phenyl-4H-pyrazol-4-yl)acetamide: Contains a phenyl group instead of a methyl group, resulting in different steric and electronic effects.
Uniqueness
N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and acetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-3-5(7-4(2)10)6(11)9-8-3/h5H,1-2H3,(H,7,10)(H,9,11) |
InChI Key |
RXNUKPVQWKQTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1NC(=O)C |
Origin of Product |
United States |
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